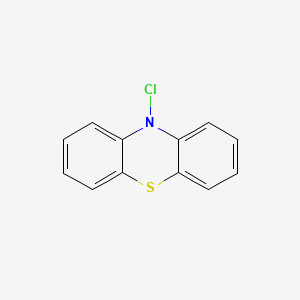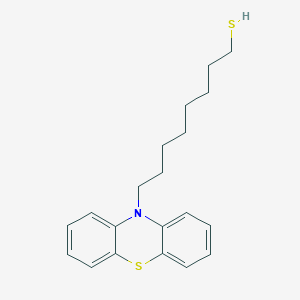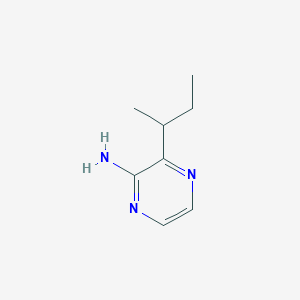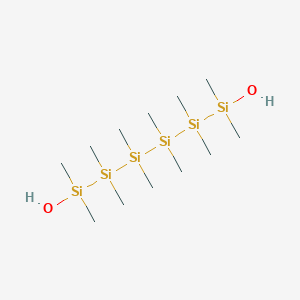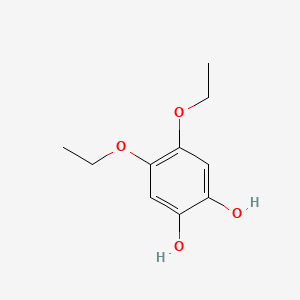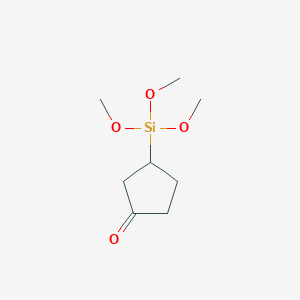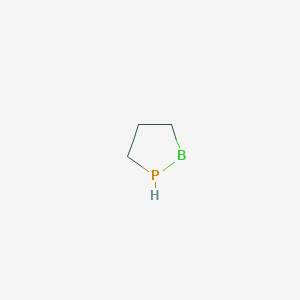
1,2-Phosphaborolan-2-yl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Phosphaborolan-2-yl is a unique organophosphorus compound that features a boron atom directly bonded to a phosphorus atom within a five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Phosphaborolan-2-yl can be synthesized through several methods. One common approach involves the reaction of a boronic ester with a phosphorus-containing reagent under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the boron-phosphorus bond. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive intermediates.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions: 1,2-Phosphaborolan-2-yl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-phosphorus oxides.
Reduction: Reduction reactions can convert the compound into different boron-phosphorus hydrides.
Substitution: Substitution reactions involve the replacement of one of the substituents on the boron or phosphorus atom with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to proceed efficiently.
Major Products Formed:
Oxidation: Boron-phosphorus oxides.
Reduction: Boron-phosphorus hydrides.
Substitution: Various substituted boron-phosphorus compounds.
科学的研究の応用
1,2-Phosphaborolan-2-yl has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron and carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve abnormal phosphorus metabolism.
Industry: It is used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
作用機序
The mechanism by which 1,2-Phosphaborolan-2-yl exerts its effects involves the interaction of the boron and phosphorus atoms with various molecular targets. The boron atom can form stable complexes with nucleophiles, while the phosphorus atom can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
類似化合物との比較
1,2-Borolan-2-yl: Similar structure but lacks the phosphorus atom.
1,2-Phospholan-2-yl: Contains a phosphorus atom but lacks the boron atom.
1,2-Borophospholan-2-yl: Contains both boron and phosphorus atoms but in a different arrangement.
Uniqueness: 1,2-Phosphaborolan-2-yl is unique due to the direct bonding of boron and phosphorus within a five-membered ring. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
特性
CAS番号 |
162089-00-1 |
|---|---|
分子式 |
C3H7BP |
分子量 |
84.87 g/mol |
InChI |
InChI=1S/C3H7BP/c1-2-4-5-3-1/h5H,1-3H2 |
InChIキー |
OROUPWSLDSAFMP-UHFFFAOYSA-N |
正規SMILES |
[B]1CCCP1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)
![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
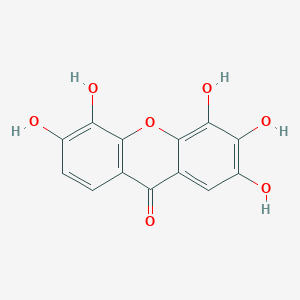
![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)
